molecular formula C21H18FN5OS B2631867 N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-27-9

N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2631867
CAS No.: 872994-27-9
M. Wt: 407.47
InChI Key: ONNMMAFIQIASOH-UHFFFAOYSA-N
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Description

N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

Researchers have focused on synthesizing a variety of [1,2,4]triazolo[4,3-b]pyridazine derivatives to explore their biological activities, especially antiproliferative effects against cancer cells. For instance, a study detailed the preparation of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which demonstrated an ability to inhibit the proliferation of endothelial and tumor cells, despite losing some activities related to thrombin inhibition and fibrinogen receptor antagonism found in related benzamidine compounds (Ilić et al., 2011).

Antimicrobial and Antifungal Properties

Another area of research includes the evaluation of antimicrobial and antifungal properties. Compounds synthesized from [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been tested for their antibacterial activities against gram-positive and gram-negative bacteria, as well as their antifungal properties against various fungi. This demonstrates the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Anticonvulsant and Muscle Relaxant Potential

The research also extends to the evaluation of anticonvulsant and muscle relaxant activities. For example, TPA023, a compound related to the triazolopyridazine class, has been shown to have selective efficacy for certain GABAA receptor subtypes, demonstrating anxiolytic-like activity in rodents and primates without the sedating effects typical of nonselective agonists (Atack et al., 2006). Additionally, the synthesis of novel benzothiazole derivatives indicated potential as anticonvulsant agents, with some compounds showing promising results in standard tests compared to known drugs (Liu et al., 2016).

Properties

IUPAC Name

N-[2-[6-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-17-8-4-5-15(13-17)14-29-20-10-9-18-24-25-19(27(18)26-20)11-12-23-21(28)16-6-2-1-3-7-16/h1-10,13H,11-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMMAFIQIASOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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